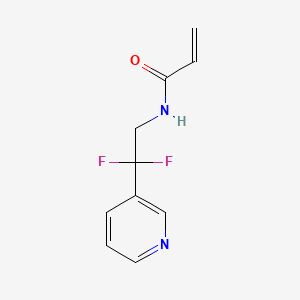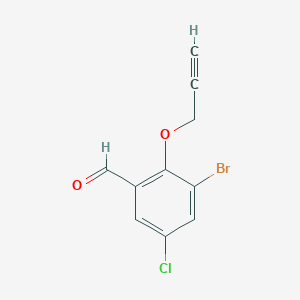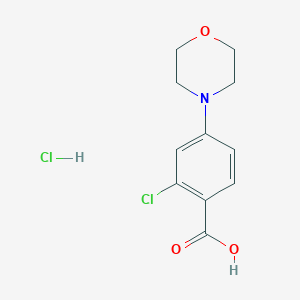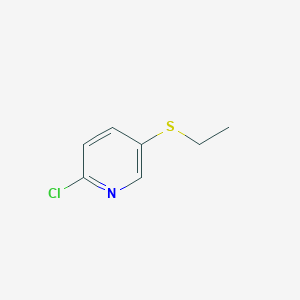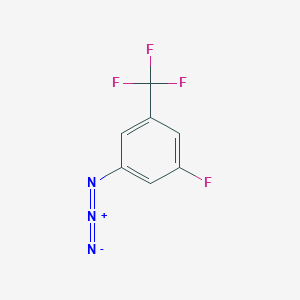![molecular formula C12H12Cl2F3N3 B13458341 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with diamine substituents. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.
作用機序
The mechanism of action of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. Additionally, the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
N2-[2-(trifluoromethyl)phenyl]pyrimidine-2,5-diamine: This compound shares a similar trifluoromethyl group but differs in the position of the substituents and the presence of a pyrimidine ring instead of a pyridine ring.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in the production of crop-protection products.
Uniqueness
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group with the pyridine ring and diamine substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H12Cl2F3N3 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC名 |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;;/h1-7H,16H2,(H,17,18);2*1H |
InChIキー |
MMZAPFDKCZMWDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


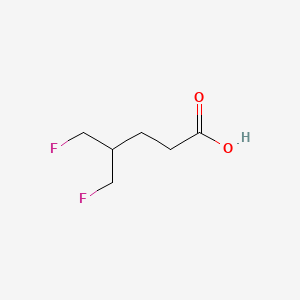
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
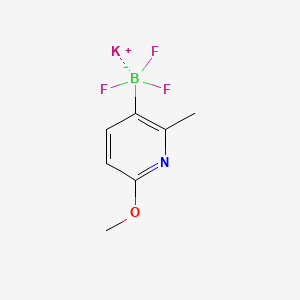
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
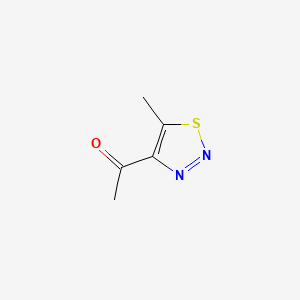
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
